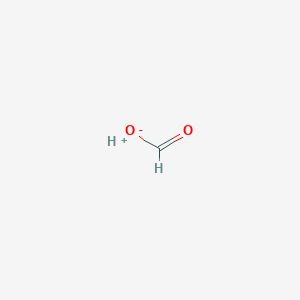
Hydron;formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formic acid, also known as formate or methanoic acid, belongs to the class of organic compounds known as carboxylic acids. Carboxylic acids are compounds containing a carboxylic acid group with the formula -C(=O)OH. Formic acid exists as a liquid, soluble (in water), and a weakly acidic compound (based on its pKa). Formic acid has been found throughout most human tissues, and has also been detected in most biofluids, including saliva, feces, breast milk, and sweat. Within the cell, formic acid is primarily located in the cytoplasm, mitochondria, nucleus and endoplasmic reticulum. Formic acid exists in all eukaryotes, ranging from yeast to humans. Formic acid participates in a number of enzymatic reactions. In particular, Estrone and formic acid can be biosynthesized from 19-oxoandrost-4-ene-3, 17-dione through its interaction with the enzyme cytochrome P450 19A1. Furthermore, Estradiol and formic acid can be biosynthesized from 19-oxotestosterone; which is catalyzed by the enzyme cytochrome P450 19A1. Furthermore, 4, 4-Dimethylcholesta-8, 14, 24-trienol and formic acid can be biosynthesized from lanosterin; which is mediated by the enzyme lanosterol 14-alpha demethylase. Finally, Estrone and formic acid can be biosynthesized from 19-oxoandrost-4-ene-3, 17-dione through its interaction with the enzyme cytochrome P450 19A1. In humans, formic acid is involved in the folate malabsorption, hereditary pathway, the simvastatin action pathway, the methotrexate action pathway, and steroid biosynthesis pathway. Formic acid is also involved in several metabolic disorders, some of which include 17-Beta hydroxysteroid dehydrogenase III deficiency, the cholesteryl ester storage disease pathway, the segawa syndrome pathway, and methylenetetrahydrofolate reductase deficiency (MTHFRD).
Formic Acid is a reagent comprised of the organic chemical formic acid that cleaves proteins into peptides at the C- or N-terminal side of an aspartate residue.
Formic acid appears as a colorless liquid with a pungent odor. Flash point 156°F. Density 10.2 lb / gal. Corrosive to metals and tissue.
Mechanism of Action
Formic acid is an inhibitor of the mitochondrial cytochrome oxidase causing histotoxic hypoxia. The most significant acid load results from the hypoxic metabolism. Urinary acidification is affected by formic acid.
Formic acid is a mitochondrial toxin, and exerts effects primarily in areas (such as the retina or basal ganglia) that poorly tolerate an interruption in the energy supplied by oxidative phosphorylation.
Properties
IUPAC Name |
hydron;formate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAGIHXWWSANSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
46.025 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














